Boc-Phe(4-Guad-Pmc)-OH
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Overview
Description
Boc-Phe(4-Guad-Pmc)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often utilized in the development of peptide-based drugs and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe(4-Guad-Pmc)-OH typically involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The guanidine group is introduced at the para position of the phenyl ring, often using a guanidination reagent such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-Phe(4-Guad-Pmc)-OH can undergo oxidation reactions, particularly at the guanidine group.
Reduction: Reduction reactions can target the guanidine group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Oxidized derivatives of the guanidine group.
Reduction: Reduced amine derivatives.
Substitution: Halogenated phenylalanine derivatives.
Scientific Research Applications
Chemistry: Boc-Phe(4-Guad-Pmc)-OH is used in peptide synthesis, serving as a building block for more complex peptides.
Biology: In biological research, it is used to study protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential in developing peptide-based therapeutics, particularly in targeting specific receptors or enzymes.
Industry: In the pharmaceutical industry, it is used in the synthesis of peptide drugs and as a research tool in drug discovery.
Mechanism of Action
Molecular Targets and Pathways: Boc-Phe(4-Guad-Pmc)-OH exerts its effects by interacting with specific enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Boc-Phe-OH: A simpler derivative without the guanidine group.
Boc-Arg-OH: Contains a guanidine group but differs in the amino acid backbone.
Fmoc-Phe(4-Guad)-OH: Uses a different protecting group (Fmoc) but has a similar guanidine modification.
Uniqueness: Boc-Phe(4-Guad-Pmc)-OH is unique due to the presence of both the Boc protecting group and the guanidine modification, which can enhance its stability and reactivity in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7S/c1-16-17(2)24(18(3)21-13-14-29(7,8)39-23(16)21)41(37,38)33-26(30)31-20-11-9-19(10-12-20)15-22(25(34)35)32-27(36)40-28(4,5)6/h9-12,22H,13-15H2,1-8H3,(H,32,36)(H,34,35)(H3,30,31,33)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDDTVFZJTYADC-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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